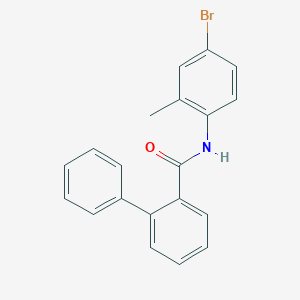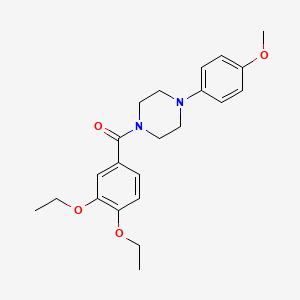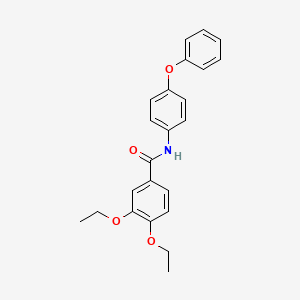![molecular formula C20H13ClN2O3S B3539176 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3539176.png)
3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione
Overview
Description
3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione, also known as CFI-400945, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazolidinediones, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione is not fully understood, but it is believed to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is essential for the maintenance of genomic stability. Inhibition of CHK1 by this compound leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione is that it has been extensively studied and optimized for its synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate controls and dosages when conducting experiments with this compound.
Future Directions
There are several future directions for the study of 3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione. One area of interest is the development of more potent and selective inhibitors of CHK1. Another area of interest is the study of the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of this compound in animal models of neurodegenerative diseases could provide valuable insights into its potential therapeutic applications in these conditions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis has been optimized, and it has been extensively studied for its anti-cancer properties and potential applications in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and ultimately results in cell death. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, which could provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-13-5-4-6-14(11-13)23-19(24)17(22-20(23)25)12-15-9-10-18(26-15)27-16-7-2-1-3-8-16/h1-12H,(H,22,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXTDZFRFAFDY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3539105.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3539117.png)
![methyl 4-({7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B3539129.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3539139.png)
![4-(phenylsulfonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3539147.png)

![methyl [3-(4-chlorophenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B3539162.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3539169.png)

![6-{[5-(4-bromophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3539192.png)

![2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B3539203.png)
